2-(5-Chlorothiophen-2-yl)propan-1-amine
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Overview
Description
2-(5-Chlorothiophen-2-yl)propan-1-amine is an organic compound with the molecular formula C7H10ClNS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorine atom at the 5-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophen-2-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-chlorothiophene-2-carboxylic acid.
Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Conversion to Amine: The alcohol is then converted to an amine through a series of reactions, including the formation of an intermediate halide and subsequent substitution with ammonia or an amine source.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chlorothiophen-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding thiophene derivative without the chlorine atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of thiophene derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
2-(5-Chlorothiophen-2-yl)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophen-2-yl)propan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving its functional groups, such as the amine and thiophene moieties.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chlorothiophen-3-yl)propan-1-amine
- 1-(5-Chlorothiophen-2-yl)propan-2-amine
- 3-(5-Chlorothiophen-2-yl)propan-1-amine
Uniqueness
2-(5-Chlorothiophen-2-yl)propan-1-amine is unique due to its specific substitution pattern on the thiophene ring, which influences its chemical reactivity and potential applications. The presence of the chlorine atom at the 5-position and the propan-1-amine side chain confer distinct properties compared to its analogs.
Properties
Molecular Formula |
C7H10ClNS |
---|---|
Molecular Weight |
175.68 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)propan-1-amine |
InChI |
InChI=1S/C7H10ClNS/c1-5(4-9)6-2-3-7(8)10-6/h2-3,5H,4,9H2,1H3 |
InChI Key |
QKSLCFLRYXDOSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CC=C(S1)Cl |
Origin of Product |
United States |
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